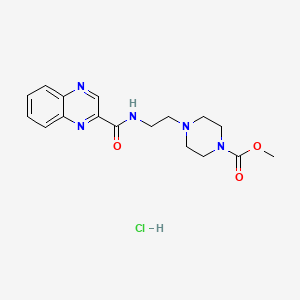

![molecular formula C24H22N2O4S2 B2673389 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-63-0](/img/structure/B2673389.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications . Benzothiazole and its derivatives have been used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their wide range of applications . For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of such compounds was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. For instance, a related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2, has a monoclinic crystal structure .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, a related compound, 1-Phenyl- N -(benzothiazol-2-yl)methanimine, has a yield of 96% and a melting point of >350°C .Applications De Recherche Scientifique

Photodynamic Therapy Application

- A study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives, which exhibit properties useful for photodynamic therapy, specifically in cancer treatment. These compounds, including benzenesulfonamide derivatives, show high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

- Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating that some of these compounds, such as 4‐(6‐Amino‐3,5‐dicyano‐4‐(4‐methoxyphenyl)‐2‐oxopyridin‐1(2H)‐yl)‐N‐(thiazol‐2‐yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).

Anti-Inflammatory and Anticancer Potential

- The research by Küçükgüzel et al. (2013) on celecoxib derivatives, including benzenesulfonamides, highlights their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their therapeutic potential, demonstrating significant activities in various biological assays (Küçükgüzel et al., 2013).

Luminescent Properties and Application in White Light Emission

- A study by Lu et al. (2017) on benzothiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide, explores their luminescent properties. These compounds exhibit different emission regions and are used in the fabrication of white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-30-19-11-13-20(14-12-19)32(28,29)16-15-23(27)26(17-18-7-3-2-4-8-18)24-25-21-9-5-6-10-22(21)31-24/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGKAEYUEFIDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)

![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)

![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2673321.png)

![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide](/img/structure/B2673322.png)

![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)

![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2673324.png)

![3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2673325.png)

![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)